molecular formula C13H13NS B3150384 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 687996-36-7

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3150384
CAS No.: 687996-36-7
M. Wt: 215.32 g/mol
InChI Key: HGPGWVXWUMOBJL-UHFFFAOYSA-N
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Description

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are important structural motifs in various natural products and therapeutic lead compounds. This compound features a thiophene ring attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the coupling of in situ generated iminium ions with nucleophiles such as alkynes, indoles, or naphthols . This one-pot strategy is efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high purity and yield. The use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies is also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated analogs, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Its neuroprotective effects are attributed to its ability to inhibit oxidative stress and inflammation .

Comparison with Similar Compounds

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPGWVXWUMOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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